5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine
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Overview
Description
5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine is a complex organic compound that belongs to the class of benzoxepine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxepine Core: This step involves the cyclization of a suitable precursor, such as a substituted salicylaldehyde, with a pyridine derivative under acidic conditions.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction using N,N-diisopropylamine.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: N,N-diisopropylamine in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5,11-Dihydro-5-((N,N-dimethylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine
- 5,11-Dihydro-5-((N,N-diethylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine
- 5,11-Dihydro-5-((N,N-dipropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine
Uniqueness
The uniqueness of 5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-diisopropylamino group, in particular, can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
95968-39-1 |
---|---|
Molecular Formula |
C21H27N3O2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-[di(propan-2-yl)amino]acetamide |
InChI |
InChI=1S/C21H27N3O2/c1-14(2)24(15(3)4)12-20(25)23-21-16-9-7-11-22-18(16)13-26-19-10-6-5-8-17(19)21/h5-11,14-15,21H,12-13H2,1-4H3,(H,23,25) |
InChI Key |
XOZRXMYTIZSTJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(=O)NC1C2=C(COC3=CC=CC=C13)N=CC=C2)C(C)C |
Origin of Product |
United States |
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